molecular formula C5H3BF4KN B1454217 Potassium 3-fluoropyridine-4-trifluoroborate CAS No. 1451390-70-7

Potassium 3-fluoropyridine-4-trifluoroborate

Cat. No.: B1454217
CAS No.: 1451390-70-7
M. Wt: 202.99 g/mol
InChI Key: KSEQSFVEHOQBNJ-UHFFFAOYSA-N
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Description

Potassium 3-fluoropyridine-4-trifluoroborate (CAS: 1451390-70-7, MFCD09993003) is a boron-containing organometallic reagent widely used in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Its structure features a pyridine ring substituted with fluorine at the 3-position and a trifluoroborate group at the 4-position. The pyridine ring introduces nitrogen-based electronic effects, while the fluorine substituent modulates reactivity through steric and electronic interactions. This compound is valued for its stability, solubility in polar solvents, and compatibility with palladium catalysts, making it a key intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

potassium;trifluoro-(3-fluoropyridin-4-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BF4N.K/c7-5-3-11-2-1-4(5)6(8,9)10;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEQSFVEHOQBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=NC=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BF4KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Potassium Organotrifluoroborates

Potassium organotrifluoroborates are generally prepared by transforming boronic acids or their derivatives into trifluoroborate salts using potassium fluoride sources. The classical approach involves:

This method avoids the use of highly toxic organostannanes and unstable organodihaloboranes, providing a safer and more practical route to the trifluoroborate salts.

Specific Preparation of Potassium 3-Fluoropyridine-4-Trifluoroborate

While direct literature on this compound is limited, the preparation can be inferred from related pyridine trifluoroborate syntheses and general organotrifluoroborate methodologies:

Starting Material and Functionalization

  • The synthesis often begins with 3-fluoropyridine derivatives , where the 4-position is functionalized to introduce a boronic acid group.
  • This can be achieved via halogenation at the 4-position (e.g., 4-bromopyridine) followed by metalation (e.g., lithium-halogen exchange) or palladium-catalyzed borylation to install the boronate group.

Conversion to Trifluoroborate Salt

  • The boronic acid intermediate is then treated with an aqueous solution of potassium hydrogen fluoride (KHF2) to yield the stable potassium trifluoroborate salt.
  • This step is typically performed under mild conditions and results in crystalline, air- and moisture-stable trifluoroborate salts.

Detailed Example: Preparation via Halogenation, Metalation, and KHF2 Treatment

Step Reaction Description Reagents and Conditions Outcome Yield & Purity
1. Halogenation Introduction of bromine at 4-position of 3-fluoropyridine Bromine or N-bromosuccinimide (NBS), solvent like acetonitrile, room temperature 4-bromo-3-fluoropyridine High regioselectivity, typically >85% yield
2. Metalation and Borylation Lithium-halogen exchange followed by reaction with boron electrophile (e.g., B(OMe)3) n-Butyllithium at low temperature, then boron reagent 3-fluoropyridine-4-boronic acid Moderate to high yield (60-80%)
3. Trifluoroborate Formation Treatment of boronic acid with KHF2 in aqueous media KHF2, water/methanol, room temperature This compound High purity (>95%), crystalline solid

This sequence is supported by general organotrifluoroborate preparation methods and heteroaromatic borylation literature.

Alternative Method: Diazotization and Coupling with Potassium Trifluoroborate

A patented method for related heteroaryl trifluoroborates involves:

Step Reaction Description Reagents and Conditions Outcome Yield & Purity
1. Aminopyridine halogenation Halogenation of N-methyl-3-aminopyridine Bromine/Iodine, aqueous medium 4-halogenated aminopyridine High yield
2. Diazotization Formation of diazonium salt Sodium nitrite, acidic aqueous solution, low temperature Diazonium salt intermediate Quantitative
3. Coupling Reaction with potassium trifluoroborate in presence of Cu2O Potassium difluoromethyl trifluoroborate, Cu2O, acetonitrile 4-halogen-3-trifluoroborate pyridine Yield ~88%, purity >98%
4. Further functionalization Grignard exchange and carboxylation (if needed) Isopropyl magnesium chloride, CO2 Functionalized trifluoroborate derivatives High yield

Though this exact method is for pyrazole, it illustrates a viable approach for heteroaryl trifluoroborates including fluoropyridines.

Research Findings and Analytical Data

  • Potassium organotrifluoroborates exhibit high stability to air and moisture , allowing bench storage without degradation.
  • They are typically soluble in polar solvents such as methanol, acetonitrile, and water, facilitating purification and handling.
  • Analytical characterization includes $$^{11}B$$ NMR (quartet at -2.5 to 7 ppm) and $$^{19}F$$ NMR (quartet at -160 to -130 ppm), confirming the trifluoroborate structure.
  • The trifluoroborate group serves as a protected boronic acid , enabling cross-coupling reactions under mild conditions without premature hydrolysis or protodeboronation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Boronic acid route 3-fluoropyridine derivatives n-BuLi, B(OMe)3, KHF2 Low temp metalation, aqueous KHF2 Mild, scalable, high purity Requires handling organolithium
Diazotization coupling 3-aminopyridine derivatives NaNO2, KBF3 derivatives, Cu2O Low temp diazotization, Cu-catalysis Avoids organolithium, high regioselectivity Multi-step, specialized reagents
Direct borylation (Pd-catalyzed) 3-fluoro-4-halopyridine Pd catalyst, bis(pinacolato)diboron Mild, catalytic Efficient, less hazardous Requires Pd catalyst

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions:
Potassium 3-fluoropyridine-4-trifluoroborate is prominently used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or their derivatives. The trifluoroborate group enhances the reactivity of the compound, facilitating efficient coupling processes.

Table 1: Comparison of Boron Reagents in Cross-Coupling Reactions

Reagent TypeStabilityReactivityCommon Applications
Boronic AcidsModerateHighAryl coupling
TrifluoroboratesHighVery HighAryl and vinyl coupling
Potassium SaltsHighModerateDiverse organic synthesis

Case Study: Synthesis of Biaryl Compounds
In a recent study, this compound was utilized to synthesize biaryl compounds via Suzuki coupling. The reaction demonstrated high yields and selectivity, showcasing the effectiveness of trifluoroborate reagents in complex organic syntheses .

Medicinal Chemistry

Development of Pharmaceutical Compounds:
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable bonds with other molecular structures allows for the development of complex drug candidates that target specific biological pathways.

Table 2: Pharmaceutical Applications of this compound

Drug ClassApplicationExample Compounds
Anticancer AgentsTargeting cancer cell proliferationVarious biaryl derivatives
AntibioticsInhibiting bacterial growthFluoro-substituted antibiotics
Antiviral DrugsDisrupting viral replicationPyridine-based antivirals

Case Study: Anticancer Compound Development
Research has indicated that derivatives synthesized using this compound exhibit promising activity against specific cancer cell lines. This highlights its potential role in drug discovery and development .

Material Science

Synthesis of Advanced Materials:
The compound is also employed in the preparation of advanced materials, including polymers and nanomaterials. Its unique chemical properties allow for modifications that enhance material performance in various applications.

Table 3: Material Applications

Material TypeApplicationBenefits
PolymersConductive materialsEnhanced electrical properties
NanomaterialsCatalysts for chemical reactionsIncreased surface area

Case Study: Conductive Polymers
In one study, this compound was incorporated into polymer matrices to improve conductivity. The resulting materials showed significant improvements in charge transport properties, indicating potential uses in electronic devices .

Mechanism of Action

The mechanism of action of potassium 3-fluoropyridine-4-yltrifluoroborate in Suzuki–Miyaura coupling involves the transmetalation step, where the organotrifluoroborate transfers its organic group to the palladium catalyst. This process is facilitated by the presence of a base, which helps to activate the boron reagent and promote the coupling reaction . The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Pyridine- and Phenyl-Based Trifluoroborates

The table below summarizes key analogs of Potassium 3-fluoropyridine-4-trifluoroborate, highlighting differences in substituents, purity, and applications:

Compound Name Molecular Formula CAS Number Purity Key Structural Features
This compound C₅H₃BF₄KN 1451390-70-7 97% 3-F-pyridine, 4-BF₃K
Potassium (3-fluorophenyl)trifluoroborate C₆H₄BF₃K 267006-24-6 98% 3-F-phenyl, BF₃K
Potassium (4-fluorophenyl)trifluoroborate C₆H₄BF₃K 192863-35-7 98% 4-F-phenyl, BF₃K
Potassium 2-fluoropyridine-3-trifluoroborate C₅H₃BF₄KN 1111732-91-2 98% 2-F-pyridine, 3-BF₃K
Potassium 2-fluoropyridine-4-trifluoroborate C₅H₃BF₄KN - 96% 2-F-pyridine, 4-BF₃K
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate C₆H₄BF₅KNO 1953098-33-3 98% 5-(OCHF₂)-pyridine, 3-BF₃K

Data sourced from , and 15.

Key Differences:

Substituent Position and Electronic Effects :

  • Pyridine vs. Phenyl Rings : Pyridine-based trifluoroborates (e.g., 3-fluoropyridine-4-trifluoroborate) exhibit enhanced reactivity in cross-coupling due to the electron-withdrawing nitrogen atom, which stabilizes transition states in palladium-catalyzed reactions. In contrast, phenyl analogs (e.g., 3-fluorophenyltrifluoroborate) lack this nitrogen-driven electronic modulation .
  • Fluorine Position : The 3-fluorine on the pyridine ring in the target compound creates a meta-directing effect, influencing regioselectivity in subsequent reactions. Comparatively, 4-fluorophenyltrifluoroborate offers para-substitution patterns, which are less sterically hindered .

Reactivity in Suzuki-Miyaura Coupling :

  • Pyridine-based trifluoroborates generally exhibit faster coupling rates than phenyl analogs due to nitrogen’s ability to coordinate with palladium catalysts, facilitating oxidative addition .
  • The 2-fluoropyridine-4-trifluoroborate (96% purity) shows lower reactivity than its 3-fluoro counterpart, likely due to steric hindrance from the adjacent fluorine and boron groups .

Solubility and Stability: Compounds with polar substituents, such as Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate, demonstrate improved solubility in DMSO and acetonitrile compared to non-polar phenyl analogs. However, the difluoromethoxy group may reduce stability under acidic conditions . The target compound’s 97% purity suggests robust synthetic protocols, while lower purity in 2-fluoropyridine-4-trifluoroborate (96%) indicates challenges in purification .

Comparison with Heterocyclic and Functionalized Analogs

Morpholine- and Hydroxyethyl-Substituted Derivatives :

  • Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate (CAS: 73995223) incorporates a morpholine group, enhancing its utility in drug discovery but introducing steric bulk that may slow coupling kinetics .
  • Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate (CAS: 1015082-81-1) features a hydroxyethyl chain, improving water solubility but requiring protection during reactions to prevent side reactions .

Pyran- and Triazole-Containing Trifluoroborates: Potassium tetrahydro-2H-pyran-4-trifluoroborate (CAS: 1279123-50-0) is a cyclic ether derivative with distinct solubility profiles, favoring non-polar solvents. Triazole-functionalized trifluoroborates (e.g., compounds in ) highlight the versatility of boronates in synthesizing nitrogen-rich heterocycles, though they require multistep syntheses .

Biological Activity

Potassium 3-fluoropyridine-4-trifluoroborate is a compound that has garnered attention in the field of medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and applications in various therapeutic areas.

This compound is a trifluoroborate salt that incorporates a fluorinated pyridine moiety. The presence of trifluoroborate groups enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a building block in the development of pharmaceuticals, particularly in targeting specific biological pathways.

2. Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions where the fluorinated pyridine serves as a substrate. The trifluoroborate group can be introduced through various methods, including:

  • Nucleophilic Aromatic Substitution: Utilizing tetrabutylammonium fluoride (TBAF) in polar aprotic solvents to facilitate the reaction.
  • Boronic Acid Coupling: Employing boronic acids in cross-coupling reactions under palladium catalysis.

Characterization techniques such as NMR spectroscopy (including 19F^{19}F NMR) and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is largely attributed to its ability to participate in various chemical transformations that can modulate biological targets. Notably, it has been explored for:

  • Enzyme Inhibition: The compound shows potential as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
  • Targeting Receptors: Its structural similarity to known ligands allows it to interact with specific receptors, potentially influencing signaling pathways critical for cell proliferation and survival.

3.2 Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1: A preclinical study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.
  • Study 2: Research involving radiolabeled versions of the compound indicated promising results in imaging studies, particularly for prostate cancer, where high tumor uptake was observed with low background activity .

Table 1: Biological Activity Summary

StudyCompound VariantTargetEffectReference
1This compoundCancer CellsCytotoxicity
2Radiolabeled variantPSMAHigh Tumor Uptake
3Trifluoroalkylated derivativesEnzymesInhibition

5. Conclusion

This compound represents a significant advancement in the field of medicinal chemistry due to its unique properties and biological activities. Ongoing research continues to elucidate its mechanisms of action and therapeutic potential, particularly in oncology and imaging applications.

6. Future Directions

Further studies are warranted to explore:

  • The full spectrum of biological targets affected by this compound.
  • The development of more selective derivatives that minimize off-target effects.
  • Clinical evaluations to establish efficacy and safety profiles for potential therapeutic use.

Q & A

Basic: What are the recommended spectroscopic methods for confirming the structural integrity of Potassium 3-fluoropyridine-4-trifluoroborate?

Answer:

  • 19F NMR spectroscopy is critical for verifying the presence and chemical environment of fluorine atoms in the trifluoroborate moiety. Peaks typically appear between -130 to -150 ppm for trifluoroborate anions .
  • X-ray crystallography provides definitive structural confirmation by resolving bond lengths and angles, particularly for the pyridine ring and boron-fluorine coordination .
  • Infrared (IR) spectroscopy can identify B-F stretching vibrations (~1,100–1,050 cm⁻¹) and aromatic C-F bonds (~1,250 cm⁻¹).
  • Mass spectrometry (HRMS) validates molecular weight and purity, with electrospray ionization (ESI) in negative mode being optimal for trifluoroborate salts .

Advanced: How can researchers address contradictions in reaction yields during Suzuki-Miyaura cross-coupling reactions involving this compound?

Answer:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) to optimize electronic and steric compatibility. Evidence suggests aryl trifluoroborates require higher catalyst loadings (2–5 mol%) compared to boronic acids .
  • Solvent/base systems : Use mixed solvents (e.g., THF/H₂O) and weak bases (K₂CO₃) to stabilize the trifluoroborate anion and mitigate hydrolysis. Contradictions in yields may arise from pH sensitivity .
  • Temperature control : Reactions often proceed efficiently at 60–80°C; deviations may indicate competing side reactions (e.g., protodeboronation).
  • Analytical validation : Employ HPLC or GC-MS to quantify unreacted starting material and byproducts, ensuring accurate yield calculations .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Face shields are recommended during bulk handling due to risks of skin/eye corrosion .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles, as acute toxicity (Oral LD₅₀: ~300 mg/kg) and respiratory irritation are documented .
  • Spill management : Neutralize spills with calcium carbonate or sand, then dispose via approved hazardous waste facilities. Avoid aqueous rinses to prevent hydrolysis .
  • Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent moisture degradation .

Advanced: How can computational modeling guide the design of derivatives using this compound?

Answer:

  • DFT calculations : Predict electronic effects of substituents on the pyridine ring (e.g., electron-withdrawing groups enhance electrophilicity at boron) to tailor reactivity in cross-coupling reactions.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase inhibitors) to prioritize derivatives for medicinal chemistry studies .
  • Solubility prediction : Use COSMO-RS models to optimize solvent selection for reactions involving polar aprotic solvents (DMF, DMSO) .
  • Reaction pathway analysis : Identify transition states for protodeboronation or hydrolysis to mitigate decomposition during synthesis .

Basic: What are the key steps for synthesizing this compound from precursor materials?

Answer:

  • Step 1 : Prepare 3-fluoro-4-bromopyridine via halogenation of 3-fluoropyridine using NBS (N-bromosuccinimide) under radical initiation .
  • Step 2 : Convert the bromide to a boronic ester using Miyaura borylation (Pd(dppf)Cl₂, B2pin2, KOAc) in dioxane at 80°C .
  • Step 3 : Fluoroborate formation: Treat the boronic ester with KHF₂ in aqueous methanol. Monitor pH (maintain ~4–5) to avoid over-fluorination .
  • Purification : Recrystallize from ethanol/water to isolate the trifluoroborate salt with >98% purity (verified by elemental analysis) .

Advanced: What strategies resolve discrepancies in stability data under varying humidity conditions?

Answer:

  • Dynamic vapor sorption (DVS) : Quantify hygroscopicity by measuring mass changes at controlled humidity (e.g., 10–90% RH). Data may explain decomposition rates .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and analyze via TGA/DSC to identify decomposition thresholds .
  • In situ IR spectroscopy : Monitor B-F bond cleavage under humid conditions to correlate stability with structural defects .
  • Comparative studies : Benchmark against analogs (e.g., non-fluorinated pyridinyl trifluoroborates) to isolate moisture-specific degradation pathways .

Basic: How is the purity of this compound quantified, and what thresholds are acceptable for catalytic applications?

Answer:

  • HPLC analysis : Use a C18 column with UV detection (254 nm) and acetonitrile/water (70:30) mobile phase. Purity ≥95% is required for reproducible catalysis .
  • Elemental analysis : Confirm boron (B) and fluorine (F) content within ±0.3% of theoretical values .
  • Ion chromatography : Detect residual KHF₂ or KF impurities (<0.5% w/w) to prevent catalyst poisoning .

Advanced: What mechanistic insights explain the enhanced stability of aryltrifluoroborates compared to boronic acids in aqueous media?

Answer:

  • Charge delocalization : The trifluoroborate anion’s negative charge is stabilized by resonance across the B-F bonds, reducing susceptibility to protonolysis .
  • Hydrogen-bond shielding : Fluorine atoms form weak H-bonds with water, creating a protective solvation shell that slows hydrolysis .
  • Kinetic studies : Trifluoroborates exhibit slower pseudo-first-order degradation rate constants (k ≈ 10⁻⁴ s⁻¹) than boronic acids (k ≈ 10⁻² s⁻¹) in pH 7 buffer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-fluoropyridine-4-trifluoroborate
Reactant of Route 2
Potassium 3-fluoropyridine-4-trifluoroborate

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